
Cyclopropyltriphenylphosphonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyltriphenylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C21H20BF4P. It is a phosphonium salt that contains a cyclopropyl group attached to a triphenylphosphonium moiety, with tetrafluoroborate as the counterion. This compound is known for its stability and utility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropyltriphenylphosphonium tetrafluoroborate can be synthesized through the reaction of cyclopropyl bromide with triphenylphosphine in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction typically proceeds as follows:
- Cyclopropyl bromide reacts with triphenylphosphine in an aprotic solvent such as dichloromethane or acetonitrile.
- A base, such as sodium carbonate or potassium carbonate, is added to neutralize the hydrogen bromide formed during the reaction.
- Tetrafluoroboric acid is then added to the reaction mixture to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyltriphenylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyclopropyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form phosphine oxides.
Reduction Reactions: Reduction of the phosphonium salt can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Substituted cyclopropyltriphenylphosphonium salts.
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Cyclopropyltriphenylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is employed in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research into the potential therapeutic applications of phosphonium salts includes their use as mitochondrial targeting agents.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cyclopropyltriphenylphosphonium tetrafluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a useful intermediate in organic synthesis. Additionally, the compound’s ability to target mitochondria is attributed to the lipophilic nature of the triphenylphosphonium moiety, which facilitates its accumulation in the mitochondrial membrane.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphonium bromide: Similar structure but with bromide as the counterion.
Cyclopropyltriphenylphosphonium chloride: Similar structure but with chloride as the counterion.
Aryltrimethylammonium tetrafluoroborates: Similar tetrafluoroborate salts with different organic groups.
Uniqueness
Cyclopropyltriphenylphosphonium tetrafluoroborate is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C21H20BF4P |
|---|---|
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
cyclopropyl(triphenyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C21H20P.BF4/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,21H,16-17H2;/q+1;-1 |
Clave InChI |
HXHJZJGVNCEUGZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


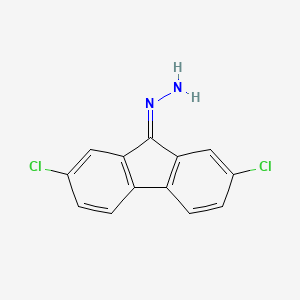
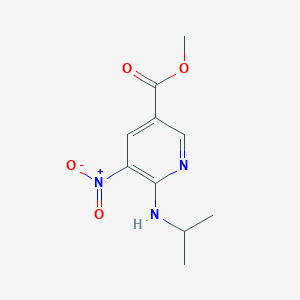
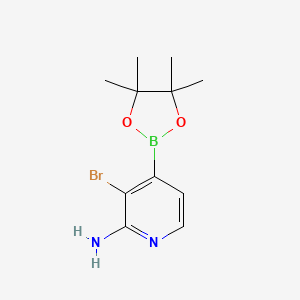

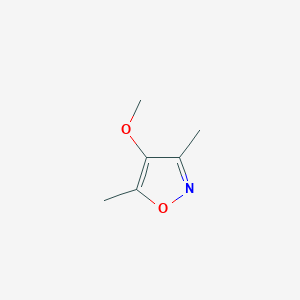
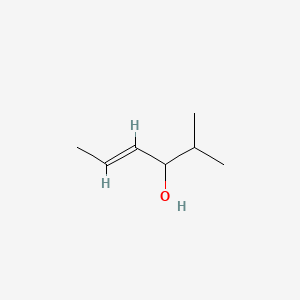


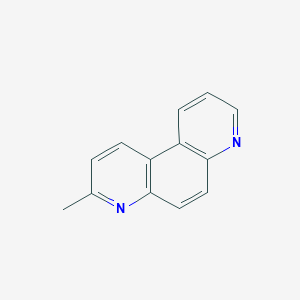


![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)

